Abametapir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action:

- Abametapir works by disrupting the life cycle of head lice in multiple ways [].

- It acts as a chelator, binding to essential metal ions lice require for various functions [].

- Additionally, it inhibits metalloproteinases, enzymes crucial for louse egg development, hatching, and adult survival [].

Efficacy:

- Research has demonstrated abametapir's effectiveness in eliminating head lice.

- In phase II studies, abametapir showed significant ovicidal activity, preventing 100% of treated eggs from hatching compared to only 64% in the control group [].

- Phase III trials solidified its efficacy. Two identical trials involving single 10-minute applications of abametapir showed superior treatment success compared to the control (vehicle) group.

- One study reported an 81.1% success rate with abametapir versus 50.9% with the control (p=0.001) [].

- The other study yielded similar results, with an 81.8% success rate for abametapir and 47.2% for the control (p<0.001) [].

Safety Profile:

Abametapir, marketed under the brand name Xeglyze, is a topical medication primarily used for the treatment of head lice infestations in individuals aged six months and older. It is classified as a metalloproteinase inhibitor and acts by disrupting the life cycle of lice through inhibition of specific enzymes essential for their development and survival. Abametapir was approved by the U.S. Food and Drug Administration in July 2020, marking it as a first-in-class treatment for this condition .

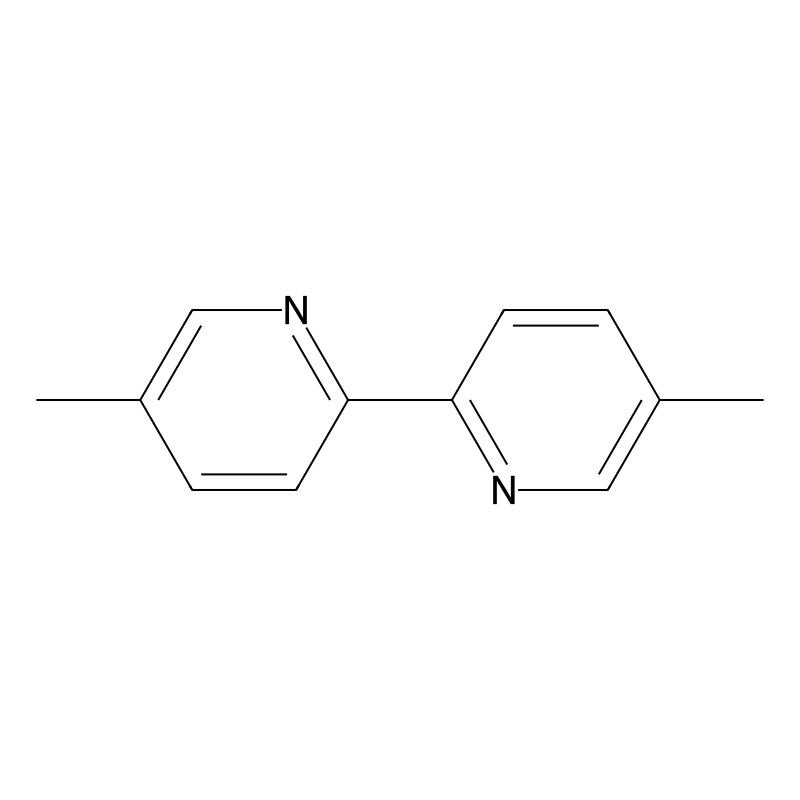

The chemical structure of abametapir is represented by the formula with a molar mass of approximately 184.24 g/mol. Its mechanism of action involves chelation of metal cations, which leads to inhibition of metalloproteinases that are crucial for lice reproduction and egg viability .

Abametapir undergoes extensive biotransformation primarily mediated by cytochrome P450 enzyme CYP1A2. The metabolic pathway involves the sequential formation of two major metabolites: abametapir hydroxyl and abametapir carboxyl. The latter metabolite is particularly notable as it is cleared slowly from systemic circulation, resulting in higher plasma concentrations compared to the parent compound .

In the presence of ferrous ions (), abametapir forms a water-soluble pink/red complex, which has been observed at iron concentrations as low as 1 ppm. This property has implications for its interaction with hair color, leading to temporary discoloration in some patients .

Abametapir exhibits significant biological activity as a pediculicide. Its primary mode of action is the inhibition of metalloproteinases involved in the lifecycle of head lice (Pediculus capitis). By disrupting these enzymes, abametapir effectively reduces lice viability, preventing their reproduction and survival .

In vitro studies have indicated that abametapir can inhibit liver enzymes CYP3A4, CYP2B6, and CYP1A2 at high concentrations, which may lead to increased blood levels of co-administered drugs metabolized by these enzymes .

The synthesis of abametapir involves several steps:

- Sandmeyer Reaction: Starting from 2-amino-5-methylpyridine, bromine and sodium nitrite are used to convert it into 2-bromo-5-methylpyridine with a yield of 75%.

- Subsequent reactions involve further modifications to achieve the final structure of abametapir through various organic synthesis techniques including coupling reactions and functional group transformations .

Abametapir is primarily indicated for the topical treatment of head lice infestations. Its unique mechanism allows it to be effective against lice that have developed resistance to other treatments . The application involves a single-use lotion that is left on the scalp for ten minutes before rinsing off.

Adverse effects are generally mild but can include skin irritation, redness, burning sensations, and temporary changes in hair color due to its chelating properties .

Abametapir shares its pharmacological category with several other compounds used for treating head lice. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Permethrin | Sodium channel modulation | Commonly used; resistance issues reported |

| Malathion | Organophosphate insecticide | Requires special precautions due to toxicity |

| Ivermectin | Paralysis via GABA receptor activation | Effective against various parasites beyond lice |

| Spinosad | Nicotinic acetylcholine receptor agonist | Derived from natural sources; less resistance reported |

| Abametapir | Metalloproteinase inhibition | First-in-class; unique mechanism disrupts enzyme function |

Abametapir's distinct mechanism as a metalloproteinase inhibitor sets it apart from traditional pediculicides that primarily target neuronal pathways or metabolic functions in insects. This novel approach may provide advantages in overcoming resistance issues faced by other treatments .

Sandmeyer Reaction-Based Bromination of 2-Amino-5-methylpyridine

The Sandmeyer reaction serves as the critical first step in Abametapir synthesis, converting 2-amino-5-methylpyridine to 2-bromo-5-methylpyridine [1]. This transformation proceeds through the formation of a diazonium intermediate followed by copper-catalyzed halogenation, achieving a reported yield of 75% [1].

The mechanism of the Sandmeyer reaction involves several key steps. Initially, 2-amino-5-methylpyridine undergoes diazotization when treated with sodium nitrite under acidic conditions, forming the corresponding diazonium salt [4]. The diazonium group then undergoes substitution with bromide in the presence of copper catalysts, typically copper(I) bromide, through a radical pathway [4] [5].

Several factors influence the reaction outcome and optimization potential. The nature of the substrate significantly affects reaction efficiency, with electron-withdrawing groups generally enhancing reaction rates [5]. Temperature control proves crucial, as excessive temperatures can lead to decomposition of the diazonium intermediate, while insufficient temperatures result in incomplete conversion [6]. The choice of copper catalyst directly impacts both reaction efficiency and selectivity, with copper(I) halides demonstrating superior performance compared to other copper sources [4] [5].

Optimization strategies for this transformation focus on several critical parameters. Catalyst selection requires careful consideration of the copper(I) halide species, with copper(I) bromide typically providing optimal results for bromination reactions [4] [7]. Temperature optimization involves maintaining precise control within the range of 0-10°C during diazotization, followed by gradual warming to complete the substitution [6]. Solvent selection impacts both reaction rate and product isolation, with aqueous systems commonly employed for diazotization and organic co-solvents sometimes added to enhance solubility [4].

Recent developments in Sandmeyer reaction optimization have demonstrated significant improvements in yield and selectivity. Studies have shown that careful control of pH during diazotization, maintenance of low temperatures during diazonium salt formation, and controlled addition of copper catalysts can enhance yields to 80-85% range [4] [8]. The use of continuous flow reactors has also shown promise for improving reaction consistency and safety profile [6].

Palladium-Catalyzed Homocoupling Mechanisms

The second critical step in Abametapir synthesis involves palladium-catalyzed homocoupling of 2-bromo-5-methylpyridine to form the final dipyridyl product [1]. This transformation achieves a reported yield of 79% and represents a sophisticated example of transition metal catalysis [1].

The palladium-catalyzed homocoupling mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [9]. Initially, the palladium(0) species undergoes oxidative addition with 2-bromo-5-methylpyridine, forming a palladium(II)-aryl intermediate [7] [10]. This intermediate then reacts with a second equivalent of the substrate, facilitated by base-mediated deprotonation and coordination [10]. The final reductive elimination step forms the carbon-carbon bond between the two pyridyl units while regenerating the palladium(0) catalyst [9].

Several mechanistic considerations are crucial for optimization. The choice of palladium precursor significantly affects catalyst efficiency, with palladium acetate and tetrakis(triphenylphosphine)palladium(0) commonly employed [7] [10]. Base selection proves critical for facilitating the coupling process, with cesium carbonate and potassium carbonate demonstrating superior performance compared to weaker bases [10]. The role of ligands in stabilizing palladium intermediates and controlling selectivity cannot be understated [10].

Optimization studies have revealed significant opportunities for yield improvement. Alternative synthetic approaches utilizing palladium carbon as catalyst in ethylene glycol solvent with inorganic bases such as sodium hydroxide or potassium carbonate at temperatures of 70-110°C have demonstrated enhanced efficiency [11]. The addition of co-solvents like 1,2-dimethoxyethane or 1,4-dioxane can further improve reaction outcomes [11].

Recent advances in homocoupling methodology have shown remarkable progress. The use of sustainable solvent systems, particularly those incorporating Cyrene and gamma-valerolactone blends, has demonstrated significant improvements in reaction rates and yields [12]. These solvent systems enable quantitative conversion within 8-24 hours while providing enhanced sustainability profiles [12]. The incorporation of silver nitrate as co-catalyst has also shown promise for accelerating reaction rates and improving yields to 95-99% range [10].

Purification Techniques and Yield Optimization

The purification of Abametapir requires sophisticated techniques to achieve pharmaceutical-grade purity while maintaining high yields. The reported purification method involves crystallization from a water/isopropanol mixture, which provides effective separation of the desired product from reaction impurities [1].

Crystallization optimization represents a critical aspect of the purification process. The choice of solvent system significantly impacts crystal quality, yield, and purity. Water/isopropanol mixtures provide favorable solubility characteristics for Abametapir, with the bipyridyl structure demonstrating sufficient solubility in the mixed solvent system at elevated temperatures while precipitating upon cooling [1] [13]. The ratio of water to isopropanol requires careful optimization to achieve optimal supersaturation conditions [13].

Temperature control during crystallization proves essential for achieving high-quality crystals. Gradual cooling rates typically provide superior crystal morphology and purity compared to rapid precipitation [13]. The use of seeding techniques can further enhance crystal nucleation and growth, leading to more consistent particle size distribution and improved filterability [13].

Alternative purification strategies have been explored for optimization purposes. Liquid-liquid extraction using ethyl acetate has demonstrated effectiveness for initial product separation [14] [11]. The use of column chromatography on silica gel, while effective for small-scale purification, presents challenges for large-scale implementation due to solvent consumption and cost considerations [15].

Recent developments in analytical techniques have enabled more precise monitoring of purification processes. Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis of Abametapir with detection limits in the low nanogram per milliliter range [14]. These analytical capabilities support process optimization by enabling real-time monitoring of purification efficiency and product quality [14].

Green Chemistry Approaches for Large-Scale Production

The implementation of green chemistry principles in Abametapir synthesis represents a crucial consideration for sustainable pharmaceutical manufacturing. The twelve principles of green chemistry provide a framework for evaluating and optimizing synthetic processes to minimize environmental impact while maintaining economic viability [16] [17].

Atom economy optimization represents a fundamental green chemistry consideration for Abametapir synthesis. The current two-step synthetic pathway demonstrates reasonable atom utilization, with both the Sandmeyer reaction and palladium-catalyzed coupling incorporating the majority of starting material atoms into the final product [18] [19]. However, the generation of nitrogen gas during the Sandmeyer reaction and the need for stoichiometric base in the coupling reaction represent areas for potential improvement [18].

Solvent selection and optimization provide significant opportunities for enhanced sustainability. Traditional organic solvents used in pharmaceutical synthesis often present environmental and safety concerns [16] [20]. The exploration of alternative solvent systems, including water-based processes, ionic liquids, and bio-based solvents, offers potential for reduced environmental impact [20] [21]. The development of continuous flow processes can further enhance solvent efficiency and reduce waste generation [21].

Catalyst optimization represents another critical aspect of green chemistry implementation. The current synthetic pathway relies on copper and palladium catalysts, both of which present considerations regarding metal recovery and recycling [16]. The development of more efficient catalytic systems with lower metal loading and enhanced recyclability can significantly improve the environmental profile of the synthesis [20].

Energy efficiency considerations are paramount for large-scale implementation. The optimization of reaction temperatures, reaction times, and heating methods can substantially reduce energy consumption [16] [21]. The use of microwave-assisted synthesis and other energy-efficient heating methods has shown promise for pharmaceutical applications [21] [22].

Waste minimization strategies encompass multiple aspects of the synthetic process. The optimization of reaction stoichiometry to minimize excess reagents, the development of efficient work-up procedures to reduce solvent consumption, and the implementation of recycling strategies for solvents and catalysts all contribute to reduced waste generation [16] [17]. The E-factor (environmental factor) provides a quantitative metric for evaluating waste generation and guiding optimization efforts [18].

The implementation of continuous flow chemistry represents a promising approach for enhanced sustainability. Flow chemistry offers advantages including improved heat and mass transfer, enhanced safety profiles, and reduced solvent requirements [21]. Recent studies have demonstrated the successful implementation of flow chemistry for bipyridyl synthesis with improved yields and reduced environmental impact [23].

Process intensification strategies can further enhance the sustainability of Abametapir production. The combination of multiple reaction steps in a single reactor system, the use of multifunctional catalysts, and the integration of separation processes with reaction steps all contribute to improved efficiency and reduced environmental impact [16] [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The clearance and excretion of abametapir has not been examined in patients.

Data regarding the volume of distribution of abametapir are not available.

Metabolism Metabolites

Wikipedia

Strontium_selenide

Biological Half Life

Use Classification

Dates

Bowles VM, Hanegraaf S, Ahveninen T, Sidgiddi S, Allenby K, Alsop H: Effect of a New Head Lice Treatment, Abametapir Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study. Glob Pediatr Health. 2019 Feb 22;6:2333794X19831295. doi: 10.1177/2333794X19831295. eCollection 2019. [PMID:30828591]

Gunning K, Kiraly B, Pippitt K: Lice and Scabies: Treatment Update. Am Fam Physician. 2019 May 15;99(10):635-642. [PMID:31083883]

FDA Approved Drug Products: Xeglyze (Abametapir) topical lotion

BioVision: Abametapir SDS

BusinessWire: Dr. Reddy's Laboratories received approval of XEGLYZE™ (abametapir) lotion, 0.74%, in the U.S.